2-(2-Phenylethoxy)benzaldehyde
Overview
Description
2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis
The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .Physical And Chemical Properties Analysis
2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis of Substituted Benzaldehydes
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Phenylethoxy)benzaldehyde” is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Methods of Application : The procedure involves the use of Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes. A pre-oxidized catalyst is added as a 10 mg/mL solution. The organolithium reagent is added over 10 minutes by means of a syringe pump .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Synthesis of Benzoin
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-(2-Phenylethoxy)benzaldehyde” is used in the synthesis of benzoin, an important chemical intermediate, under supramolecular catalysis involving cyclodextrins in water . This methodology was applied to the “green” synthesis of the antiepileptic drug phenytoin .
- Methods of Application : The synthesis of benzoin is carried out in water, using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a catalyst . The methodology involves benzoin condensation, oxidation, and cyclization reactions in the presence of HP-β-CD, without the use of any harmful organic solvent .
- Results or Outcomes : The methodology allows for the synthesis of benzoin with high yield in water, and HP-β-CD can be recycled several times with little loss of activity .
properties
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)benzaldehyde | |
CAS RN |
93898-91-0 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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